An In-depth Technical Guide to Perfluorophenyl N-Fmoc-D-phenylalaninate: A Cornerstone for Robust Peptide Synthesis
An In-depth Technical Guide to Perfluorophenyl N-Fmoc-D-phenylalaninate: A Cornerstone for Robust Peptide Synthesis
This guide provides an in-depth technical overview of Perfluorophenyl N-Fmoc-D-phenylalaninate, a pivotal reagent in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, mechanism of action, and practical applications, with a focus on scientifically sound protocols and field-proven insights.
Introduction: The Strategic Advantage of Perfluorophenyl N-Fmoc-D-phenylalaninate in Peptide Chemistry
The synthesis of peptides with therapeutic potential necessitates a high degree of control over stereochemistry and stability. Perfluorophenyl N-Fmoc-D-phenylalaninate has emerged as a key building block in addressing these challenges. Its unique trifecta of a D-enantiomer amino acid, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a pentafluorophenyl (Pfp) activated ester provides a powerful tool for the construction of peptides with enhanced proteolytic resistance and tailored biological activity. This guide will explore the synergistic contributions of these three components to robust and efficient peptide synthesis.
Chemical Profile and Physicochemical Properties
Perfluorophenyl N-Fmoc-D-phenylalaninate, also known as Fmoc-D-Phe-OPfp, is a stable, crystalline solid readily employed in both solution-phase and solid-phase peptide synthesis (SPPS).
| Property | Value | Source(s) |
| CAS Number | 159505-85-8 | [1][2] |
| Molecular Formula | C₃₀H₂₀F₅NO₄ | [2][3] |
| Molecular Weight | 553.5 g/mol | [3] |
| Appearance | White to off-white powder | [] |
| Melting Point | Data not available for D-enantiomer. (L-enantiomer: 149-151 °C) | |
| Optical Rotation | Data not available for D-enantiomer. (Fmoc-D-Phe-OH: [α]D20 = +37 ±2.5° (c=1 in DMF)) | [3] |
| Storage | 2-8°C, desiccated | [] |
The Scientific Rationale: A Trifecta of Functionality
The efficacy of Perfluorophenyl N-Fmoc-D-phenylalaninate in peptide synthesis stems from the distinct roles of its three key components: the Fmoc protecting group, the D-phenylalanine core, and the pentafluorophenyl ester.
The N-Terminal Guardian: The Fmoc Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino functionality of the D-phenylalanine. Its primary advantages in the context of SPPS are:
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Orthogonality: The Fmoc group is stable under the acidic conditions used to cleave side-chain protecting groups and the final peptide from the resin, allowing for a selective deprotection strategy.[]
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Mild Deprotection: Removal of the Fmoc group is achieved with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), which preserves the integrity of acid-sensitive residues and linkages.[]
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Reaction Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection has a strong UV absorbance, enabling real-time monitoring of the deprotection step.
The Backbone of Stability: The D-Phenylalanine Enantiomer
The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their therapeutic potential. The use of the D-enantiomer of phenylalanine offers significant advantages:
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Proteolytic Resistance: Natural proteases are stereospecific for L-amino acids. The presence of a D-amino acid at a cleavage site renders the peptide bond resistant to enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.
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Conformational Constraints and Enhanced Bioactivity: The introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can lead to improved receptor binding affinity and biological activity.
The Engine of Acylation: The Pentafluorophenyl Ester
The pentafluorophenyl (Pfp) ester is a highly efficient activating group for the carboxyl functionality. Its utility in promoting amide bond formation is attributed to:
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High Reactivity: The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide a superb leaving group, thus facilitating rapid and efficient acylation of the incoming amine. Kinetic studies have shown that Pfp esters are significantly more reactive than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[6]
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Suppression of Racemization: The high reactivity of the Pfp ester allows for rapid coupling times, which in turn minimizes the risk of racemization of the activated amino acid, a critical factor in maintaining the stereochemical integrity of the final peptide.
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Stability and Convenience: Fmoc-amino acid-Pfp esters are generally stable, crystalline solids that can be pre-synthesized, purified, and stored, making them convenient for use in both manual and automated peptide synthesizers.
Experimental Protocols
The following sections provide detailed, field-proven methodologies for the synthesis of Perfluorophenyl N-Fmoc-D-phenylalaninate and its application in solid-phase peptide synthesis.
Synthesis of Perfluorophenyl N-Fmoc-D-phenylalaninate
This protocol describes the synthesis of the title compound from Fmoc-D-phenylalanine using dicyclohexylcarbodiimide (DCC) as a coupling agent and pentafluorophenol.
Materials:
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Fmoc-D-phenylalanine (Fmoc-D-Phe-OH)
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Pentafluorophenol (PFP-OH)
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Dicyclohexylcarbodiimide (DCC)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate
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Saturated aqueous sodium chloride (brine)
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Anhydrous sodium sulfate
Procedure:
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In a clean, dry round-bottom flask, dissolve Fmoc-D-phenylalanine (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF.
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Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous THF.
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Slowly add the DCC solution to the stirred solution of Fmoc-D-phenylalanine and pentafluorophenol at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) by-product and wash the filter cake with a small amount of cold THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Perfluorophenyl N-Fmoc-D-phenylalaninate.[6]
Diagram of Synthesis:
Caption: Synthesis of Perfluorophenyl N-Fmoc-D-phenylalaninate.
Application in Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the incorporation of a Perfluorophenyl N-Fmoc-D-phenylalaninate residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
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Perfluorophenyl N-Fmoc-D-phenylalaninate (Fmoc-D-Phe-OPfp)
-
N,N-Dimethylformamide (DMF)
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20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
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Optional: 1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: a. Dissolve Perfluorophenyl N-Fmoc-D-phenylalaninate (3-5 equivalents relative to the resin loading) in a minimal amount of DMF. For sterically hindered couplings, the addition of HOBt (1 equivalent) can enhance the reaction rate. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Diagram of SPPS Cycle:
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Conclusion: A Versatile Tool for Advanced Peptide Synthesis
Perfluorophenyl N-Fmoc-D-phenylalaninate stands as a testament to the power of rational design in chemical synthesis. By combining the stability-enhancing properties of a D-amino acid with the efficiency of Fmoc chemistry and the high reactivity of a pentafluorophenyl ester, this reagent provides a robust and reliable solution for the synthesis of complex and biologically stable peptides. Its ease of use and compatibility with standard SPPS protocols make it an invaluable asset for researchers and drug developers seeking to push the boundaries of peptide-based therapeutics.
References
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Aapptec Peptides. (n.d.). Fmoc-D-Phe-OPfp, N-Fmoc-D-phenylalanine pentafluorophenyl ester. Retrieved from [Link]
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PMC. (2022). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Retrieved from [Link]
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Carl ROTH. (n.d.). Fmoc-L-alanine pentafluorophenyl ester, 10 g, CAS No. 86060-86-8. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Phe-OPfp, CAS 86060-92-6. Retrieved from [Link]
-
Nowick Laboratory. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
